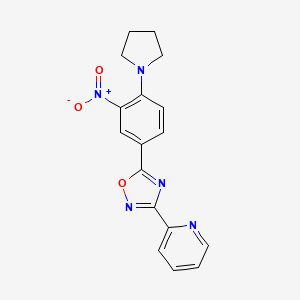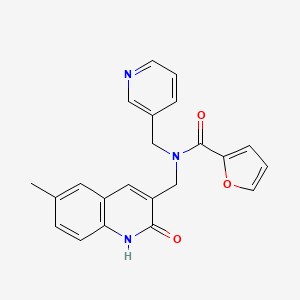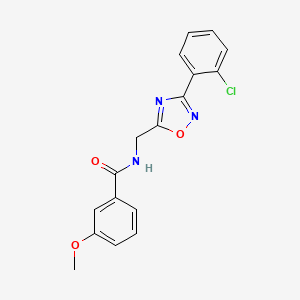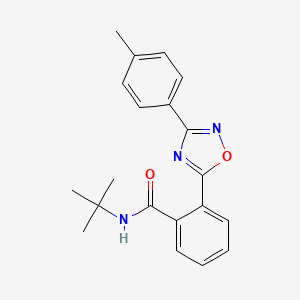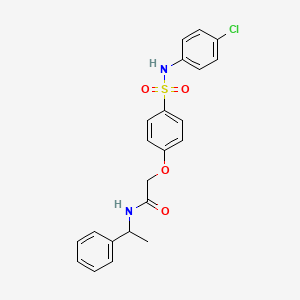![molecular formula C18H18N4O6 B7719411 N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7719411.png)
N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by a group of researchers led by David Johnson at Merck Research Laboratories. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide acts as a selective antagonist of mGluR5 by binding to the allosteric site of the receptor. This blocks the activation of the receptor by glutamate, which is the primary neurotransmitter that binds to mGluR5. By inhibiting the activation of mGluR5, N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide reduces the activity of downstream signaling pathways that are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to reduce the hyperactivity and seizures associated with Fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorder. N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and alcohol, and to attenuate anxiety and depressive-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide has several advantages for lab experiments. It is a selective antagonist of mGluR5, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide is also relatively stable and has low toxicity, which makes it suitable for in vivo studies. However, N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide has some limitations, including its low solubility and poor bioavailability, which can affect its efficacy in certain experimental conditions.
Orientations Futures
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide. One area of interest is the potential therapeutic applications of N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide in various neurological and psychiatric disorders. Clinical trials are underway to investigate the efficacy of N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide in conditions such as Fragile X syndrome and addiction. Another area of research is the development of more potent and selective mGluR5 antagonists that can overcome the limitations of N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide on mGluR5 signaling and its downstream physiological and pathological processes.
Méthodes De Synthèse
N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide can be synthesized using a multi-step process starting from 2-methoxy-5-methylphenylacetic acid and 4-aminomethylpyridine. The intermediate products are then coupled with ethanediamide to form the final product. The synthesis process involves several purification steps, including column chromatography and recrystallization, to obtain a pure form of N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide has been used extensively in scientific research to study the role of mGluR5 in various neurological and psychiatric disorders. It has been found to have potential therapeutic applications in conditions such as Fragile X syndrome, addiction, anxiety, depression, and schizophrenia. N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide has also been used in preclinical studies to investigate the role of mGluR5 in learning and memory, synaptic plasticity, and neuroinflammation.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-N'-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6/c1-11-4-6-15(27-2)13(8-11)20-17(23)18(24)21-19-10-12-5-7-16(28-3)14(9-12)22(25)26/h4-10H,1-3H3,(H,20,23)(H,21,24)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJRRACSPFLUFR-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-N'-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


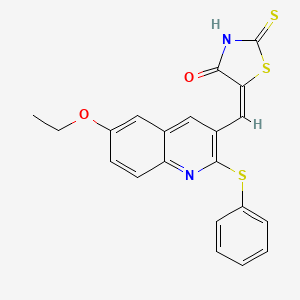
![N-(3-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719341.png)

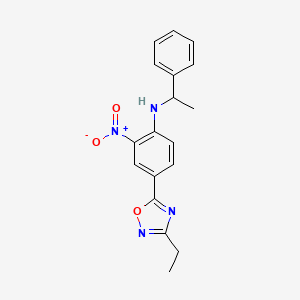
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7719363.png)
